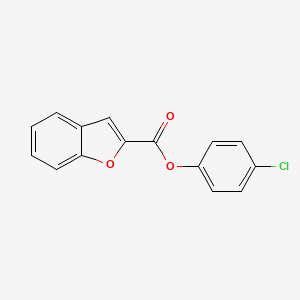

4-Chlorophenyl 1-benzofuran-2-carboxylate

Description

Significance of Benzofuran (B130515) Core Structures in Contemporary Medicinal and Synthetic Chemistry Research

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the fields of medicinal and synthetic chemistry. bohrium.comuq.edu.aunih.gov This structural motif is prevalent in a vast array of bioactive natural products and synthetic pharmaceuticals, underscoring its therapeutic importance. nih.govcardiff.ac.uk The versatility of the benzofuran nucleus allows for a wide range of chemical modifications, leading to derivatives with diverse and potent pharmacological activities. nih.gov

Academic and industrial research has extensively demonstrated that compounds containing the benzofuran core exhibit a broad spectrum of biological effects. These include antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, anticancer, and antioxidant properties. bohrium.comresearchgate.netrsc.org Furthermore, benzofuran derivatives have been investigated as enzyme inhibitors, targeting enzymes such as tyrosinase and thrombin, and as modulators of various cellular receptors. bohrium.com The clinical significance of this scaffold is highlighted by its presence in marketed drugs like Amiodarone, an antiarrhythmic agent, and Bufuralol, a β-adrenergic blocker. nih.gov The continuous exploration of benzofuran derivatives in drug discovery programs aims to develop new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govscispace.com

Overview of Ester Functionality at the C-2 Position of Benzofuran Systems

The C-2 position of the benzofuran ring is a common and critical site for chemical functionalization, significantly influencing the molecule's biological profile. mdpi.com Introducing an ester group at this position to create benzofuran-2-carboxylate derivatives has proven to be a particularly fruitful strategy in medicinal chemistry. rsc.org Structure-activity relationship (SAR) studies have frequently identified the ester moiety at the C-2 position as a key determinant for the cytotoxic activity of these compounds against cancer cell lines. nih.govrsc.org

The nature of the alcohol component of the ester can be systematically varied to fine-tune the compound's physicochemical properties, such as lipophilicity and steric bulk, thereby affecting its interaction with biological targets. Research has shown that different ester derivatives of benzofuran-2-carboxylic acid exhibit a range of activities, including antioxidant and antimicrobial effects. nih.gov The synthesis of these esters, often starting from benzofuran-2-carboxylic acid, allows for the creation of large libraries of compounds for biological screening, facilitating the discovery of new lead compounds for drug development. rsc.orgchemchart.com

Rationale for Investigating Halogenated Phenyl Substituents in Benzofuran Derivatives, with a Focus on 4-Chlorophenyl Analogs

The incorporation of halogen atoms, particularly chlorine, into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Halogen substituents can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its target protein. researchgate.netnih.gov One of the key interactions facilitated by halogens is the halogen bond, a non-covalent interaction between a covalently bonded halogen atom and a Lewis base, which can contribute significantly to ligand-receptor binding energy and specificity. nih.govacs.org

Specifically, attaching a halogenated phenyl ring to a core scaffold is a common tactic. The position of the halogen on the phenyl ring is crucial for its effect on biological activity. nih.gov Studies have indicated that placing a halogen atom at the para-position (position 4) of a phenyl ring, as in a 4-chlorophenyl group, is often beneficial for enhancing cytotoxic properties. nih.gov The 4-chlorophenyl substituent is hydrophobic and possesses specific electronic properties that can lead to favorable interactions within a biological target's binding site. nih.govacs.org Therefore, investigating 4-chlorophenyl analogs of benzofuran derivatives is a rational approach to developing potent and selective therapeutic agents.

Scope and Objectives of Academic Investigations on 4-Chlorophenyl 1-Benzofuran-2-carboxylate

Academic investigations into this compound are driven by the compelling rationale established for its constituent parts: the proven biological significance of the benzofuran core, the importance of the C-2 ester functionality, and the advantageous properties conferred by the 4-chlorophenyl group. The primary objective of such research is to synthesize and characterize this specific molecule and to conduct a thorough evaluation of its potential biological and pharmacological activities.

The scope of these investigations typically involves:

Synthesis: Developing efficient and scalable synthetic routes to produce high-purity this compound.

Structural Characterization: Confirming the molecular structure using modern analytical techniques such as NMR, IR, and mass spectrometry.

Biological Screening: Evaluating the compound's efficacy across a panel of biological assays. Based on the known activities of related structures, this screening often prioritizes anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. researchgate.netajphs.com

Structure-Activity Relationship (SAR) Studies: Comparing the activity of the title compound with other benzofuran-2-carboxylate esters to understand how the 4-chlorophenyl moiety specifically contributes to its biological profile.

By systematically exploring the properties of this compound, researchers aim to identify novel lead compounds for drug discovery and to deepen the understanding of how specific structural modifications on the benzofuran scaffold translate into therapeutic potential.

Research Findings and Data

Academic research on benzofuran derivatives has yielded a wealth of data on their diverse biological activities. The tables below summarize key findings relevant to the structural components of this compound.

Table 1: Summary of Investigated Biological Activities of Benzofuran Derivatives

| Biological Activity | Description | References |

| Antimicrobial | Activity demonstrated against various bacterial and fungal strains. | bohrium.com |

| Anticancer | Cytotoxic effects observed in various cancer cell lines. Substitutions at the C-2 position are often crucial. | nih.gov |

| Antioxidant | Ability to scavenge free radicals. Benzofuran esters are a focus of antioxidant drug development. | rsc.orgnih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways and mediators. | bohrium.com |

| Antiviral | Activity against a range of viruses. | bohrium.comrsc.org |

| Enzyme Inhibition | Inhibition of enzymes like tyrosinase, thrombin, and lymphoid tyrosine phosphatase (LYP). | bohrium.comnih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H9ClO3 | uni.lu |

| Molecular Weight | 272.68 g/mol | uni.lu |

| Monoisotopic Mass | 272.02402 Da | uni.lu |

| XlogP (Predicted) | 4.7 | uni.lu |

| InChIKey | QJGCBESLWOIMPP-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9ClO3 |

|---|---|

Molecular Weight |

272.68 g/mol |

IUPAC Name |

(4-chlorophenyl) 1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C15H9ClO3/c16-11-5-7-12(8-6-11)18-15(17)14-9-10-3-1-2-4-13(10)19-14/h1-9H |

InChI Key |

QJGCBESLWOIMPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible radiation by 4-Chlorophenyl 1-benzofuran-2-carboxylate corresponds to the excitation of valence electrons from their ground state to higher energy excited states. The structure of this compound, featuring a benzofuran (B130515) ring system, a carbonyl group, and a 4-chlorophenyl ring, contains multiple chromophores that give rise to a characteristic absorption spectrum.

The primary electronic transitions observed in organic molecules like this are π → π* and n → π* transitions. shu.ac.uk The benzofuran and chlorophenyl aromatic systems are rich in π-electrons, leading to intense π → π* transitions. These typically occur at shorter wavelengths (higher energy) and are characterized by high molar absorptivity values. shu.ac.uk The carbonyl group of the ester and the oxygen atom of the furan (B31954) ring possess non-bonding electrons (n-electrons). Excitation of these electrons to an anti-bonding π* orbital results in n → π* transitions, which are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. shu.ac.ukyoutube.com

Experimental studies on related benzofuran derivatives provide insight into the expected spectral features. The parent benzofuran molecule exhibits absorption bands characteristic of its aromatic and heterocyclic nature. researchgate.net Substituted benzofuran derivatives show a marked dependence of their absorption bands on the position and nature of the substituent. researchgate.net For instance, certain benzofuran derivatives exhibit two main absorption bands, one in the range of 284–290 nm and a shoulder at approximately 325–350 nm. These absorptions are attributed to the electronic transitions within the benzofuran core.

| Compound/System | λmax (nm) | Associated Transition | Reference |

|---|---|---|---|

| Benzofuran Mono-crown Derivative 1 | 290 | π → π | researchgate.net |

| Benzofuran Mono-crown Derivative 2 | 284 | π → π | researchgate.net |

| General Benzofuran Derivatives | 325-350 (shoulder) | n → π* | researchgate.net |

For this compound, the conjugation between the benzofuran system and the carbonyl group is expected to influence the position of the π → π* transition. The presence of the 4-chlorophenyl ester group will further modify the electronic environment, potentially causing shifts in the absorption maxima (λmax) compared to unsubstituted benzofuran.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry provides precise mass information and valuable structural insights.

The primary fragmentation pathway for esters in electron ionization mass spectrometry involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, two main cleavage patterns are anticipated:

Cleavage of the C-O bond between the carbonyl carbon and the 4-chlorophenoxy group. This would result in the formation of a stable benzofuran-2-carbonyl acylium ion.

Cleavage of the bond between the benzofuran ring and the carbonyl carbon, leading to the formation of a 4-chlorophenyl carboxylate radical cation or related ions.

Studies on the fragmentation of 2-aroylbenzofuran derivatives have shown that the formation of acylium ions is a common and often dominant process. Further fragmentation can occur through the loss of neutral molecules like carbon monoxide (CO) from the acylium ion. nih.gov The fragmentation of the 4-chlorophenyl group would be characterized by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a clear diagnostic marker.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with high confidence. nih.govresearchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₅H₉ClO₃), the monoisotopic mass is 272.02402 Da. HRMS can measure this mass with an accuracy in the parts-per-million (ppm) range, confirming the elemental formula. HRMS is also used to analyze various ionized adducts of the molecule, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) ions, which are commonly formed in soft ionization techniques like electrospray ionization (ESI). nih.gov The precise mass measurements of these adducts further validate the molecular formula.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 273.03130 |

| [M+Na]⁺ | 295.01324 |

| [M+K]⁺ | 310.98718 |

| [M+NH₄]⁺ | 290.05784 |

Data is predictive and serves to illustrate the high-precision measurements obtainable with HRMS.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for a complete and unambiguous structural elucidation.

Single-Crystal X-ray Diffraction Analysis of Benzofuran-Carboxylate Derivatives

While the specific crystal structure of this compound is not publicly available, analysis of closely related benzofuran-carboxylate derivatives provides a strong basis for understanding its likely solid-state conformation. researchgate.netcardiff.ac.uk The general procedure involves growing a single crystal of the compound and irradiating it with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. nih.gov

Studies on compounds like 1-benzofuran-2-carboxylic acid and various benzofuranyl esters reveal common structural motifs. researchgate.net These compounds often crystallize in monoclinic or triclinic space groups. The analysis provides key data such as unit cell dimensions, space group, and the positions of all atoms in the asymmetric unit.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid | Monoclinic | P2₁/n | researchgate.net |

| 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine | Monoclinic | P2₁/c | cardiff.ac.uk |

Geometric Parameter Analysis from Crystallographic Data

Crystallographic data allows for a detailed analysis of the molecule's geometric parameters. uu.nlresearchgate.net For benzofuran derivatives, a key feature of interest is the planarity of the fused ring system. The benzofuran moiety is generally found to be highly planar. researchgate.net

Based on a thorough review of the available scientific literature, a detailed computational and theoretical analysis specifically for the compound This compound has not been extensively published. Therefore, it is not possible to provide specific, data-driven research findings for each of the requested subsections for this exact molecule.

Computational studies, particularly those using Density Functional Theory (DFT), are highly specific to the molecule being investigated. Applying data from related but different compounds would be scientifically inaccurate. For a comprehensive and accurate article as per the user's request, published research focusing directly on this compound is necessary.

While the principles of the requested analyses are well-established in computational chemistry, the absence of specific data in the scientific literature for this particular compound prevents the generation of the requested article with the required level of detail and accuracy.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR Chemical Shifts)

Density Functional Theory (DFT) calculations are a cornerstone for predicting the spectroscopic properties of molecules like 4-Chlorophenyl 1-benzofuran-2-carboxylate. By optimizing the molecule's geometry, researchers can simulate its vibrational and electronic spectra, as well as its nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com

Theoretical calculations of vibrational frequencies (IR spectra) are typically performed using methods like B3LYP. researchgate.netanalis.com.my These calculations help in assigning the characteristic vibrational modes of the molecule. For instance, the stretching frequencies for the carbonyl group (C=O) of the ester, the C-O-C ether linkage within the benzofuran (B130515) ring, and the aromatic C-H bonds can be accurately predicted. Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectroscopy. mdpi.com These transitions often involve promotions of electrons from lower energy orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com

For NMR, computational methods can predict the 1H and 13C chemical shifts. These predicted values are then correlated with experimental data to confirm the molecular structure, with strong linear correlations indicating high accuracy. mdpi.com

Table 1: Representative Predicted Spectroscopic Data for Benzofuran-2-Carboxylate Structures This table is illustrative, based on typical values for this class of compounds.

| Parameter | Predicted Value Range | Spectroscopic Method | Relevant Functional Group |

|---|---|---|---|

| Stretching Frequency | 1720-1750 cm⁻¹ | Infrared (IR) Spectroscopy | Ester Carbonyl (C=O) |

| Stretching Frequency | 1200-1250 cm⁻¹ | Infrared (IR) Spectroscopy | Benzofuran C-O-C |

| Absorption Maximum | 280-320 nm | UV-Visible Spectroscopy | π → π* transitions |

| Chemical Shift | 160-165 ppm | ¹³C NMR Spectroscopy | Ester Carbonyl Carbon |

Chemical Reactivity Descriptors from DFT Data

DFT calculations are also invaluable for determining the global chemical reactivity of a molecule through the analysis of its frontier molecular orbitals (FMOs), namely the HOMO and LUMO. analis.com.my The energies of these orbitals and the gap between them are fundamental in predicting a molecule's reactivity and kinetic stability. analis.com.my A large HOMO-LUMO gap suggests high stability and low reactivity. analis.com.my

From the HOMO and LUMO energy values, several key chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I+A)/2.

Global Hardness (η): Represents resistance to change in electron distribution, calculated as (I-A)/2.

Global Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons, calculated as χ²/2η.

These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions, indicating its potential to act as a nucleophile or an electrophile. analis.com.mymdpi.com

Table 2: Chemical Reactivity Descriptors from DFT This table outlines the descriptors and their calculation formulas.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Describes the ability to attract electrons. |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |

| Global Softness (S) | 1/η | Inverse of hardness, indicates polarizability. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial in drug discovery for screening potential drug candidates. While specific docking studies on this compound were not available in the reviewed literature, extensive research on analogous benzofuran derivatives demonstrates the scaffold's significant potential for interacting with various biological targets. nih.govjppres.comnih.govresearchgate.net

Ligand-Protein Interaction Analysis with Biological Targets

Docking studies on various benzofuran derivatives have shown their ability to bind to a wide range of protein targets. These interactions are stabilized by a network of non-covalent forces. The key interactions observed for this class of compounds include:

Hydrogen Bonding: Crucial for specificity, often involving polar groups on the ligand and amino acid residues like serine, threonine, or the peptide backbone.

Hydrophobic Interactions: The aromatic rings of the benzofuran and chlorophenyl moieties can form favorable interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine in the protein's binding pocket.

Halogen Bonding: The chlorine atom on the phenyl ring can act as an electrophilic region, forming a "halogen bond" with nucleophilic sites on the protein, which can significantly improve binding affinity. nih.gov

Biological targets successfully modeled with benzofuran derivatives include enzymes like Dihydrofolate reductase (DHFR) and various kinases, as well as transport proteins like Bovine Serum Albumin (BSA). nih.govnih.gov The ester linkage in this compound could potentially act as a hydrogen bond acceptor, further anchoring the ligand within a protein's active site.

Binding Affinity Prediction and Docking Score Correlation

Molecular docking programs calculate a "docking score" or estimate the binding energy, typically in kcal/mol, which predicts the affinity of a ligand for a protein. jppres.comresearchgate.net A lower (more negative) binding energy value generally indicates a more stable and favorable interaction. These predicted affinities are often correlated with experimentally determined inhibitory concentrations (e.g., IC50) to validate the computational model.

Studies on related compounds have shown significant binding affinities. For example, certain benzofuran derivatives have demonstrated strong binding to Aspartate kinase from Mycobacterium tuberculosis, while others have shown high affinity for Checkpoint kinase 1, with docking scores superior to known reference ligands. jppres.comresearchgate.net The binding affinity of benzofuran compounds to Bovine Serum Albumin has also been computationally predicted and experimentally confirmed, highlighting their ability to interact with carrier proteins. nih.govnih.gov

Table 3: Example Docking Scores for Benzofuran Derivatives Against Various Protein Targets This table presents data from studies on analogous compounds to illustrate the potential of the benzofuran scaffold.

| Compound | Protein Target | Predicted Binding Energy / Score (kcal/mol) |

|---|---|---|

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint kinase 1 (2YWP) | -67.19 |

| 2-(5-bromobenzofuran-2-yl)-5-phenyl-1,3,4-oxadiazole | Asp kinase | -9.21 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are often performed after molecular docking to assess the conformational stability of the ligand-protein complex and to analyze the dynamics of their interactions in a simulated physiological environment. jppres.com

Conformational Stability and Interaction Dynamics

Once a ligand is docked into a protein's binding site, MD simulations can provide insights into the stability of this binding pose. By simulating the complex over nanoseconds, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket without significant conformational changes. jppres.com

These simulations also allow for a dynamic view of the intermolecular interactions. While docking provides a static snapshot, MD can show how hydrogen bonds, hydrophobic contacts, and other interactions are maintained, broken, or newly formed over the simulation period. jppres.com Studies on related chlorophenyl-containing compounds have used MD simulations to confirm that the ligand forms a stable complex with its target receptor, validating the initial docking results and providing a more realistic model of the binding event. jppres.com

Structure Activity Relationship Sar Studies of Benzofuran 2 Carboxylate Derivatives

Impact of Substituents on Biological Activities

The type and position of substituents on the benzofuran (B130515) ring system are critical determinants of biological activity. Modifications at various positions can influence the compound's potency, selectivity, and pharmacokinetic properties. Research has shown that substitutions at the C-2, C-3, and other positions of the benzofuran scaffold can lead to a wide range of biological responses, including anticancer, antimicrobial, and antioxidant effects. nih.govnih.gov

The presence of a halogenated phenyl ring, specifically a 4-chlorophenyl group, has been shown to be beneficial for the biological activity of various heterocyclic compounds, including benzofuran derivatives. nih.gov Halogen substitutions, such as chlorine at the para-position of a phenyl ring, are considered advantageous due to their hydrophobic and electron-donating characteristics, which can enhance a compound's cytotoxic properties. nih.gov This enhancement is partly attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

Studies on various benzofuran derivatives have emphasized the influence of the halogen's position on the phenyl ring, with maximum activity often recorded when the halogen is at the para-position. nih.gov This substitution pattern is thought to promote favorable hydrophobic interactions. nih.gov For instance, the 2-(4-chlorophenyl) substituent on the benzofuran ring system results in a notable dihedral angle between the two planar structures, which can influence how the molecule fits into a receptor's binding site. nih.gov The general pharmacological importance of benzofuran compounds with such substitutions is well-recognized, with activities ranging from antifungal to antitumor and antiviral properties. nih.gov

Table 1: Impact of Halogen Substitution on Biological Activity

| Compound Class | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzofuran Derivatives | Halogen (e.g., Cl, F, Br) | Para-position of phenyl ring | Enhanced cytotoxic properties and binding affinity | nih.gov |

Benzofuran esters represent an important class of compounds with significant therapeutic potential. rsc.org For example, various benzofuran-2-carboxylate derivatives have been synthesized and evaluated for a range of biological activities. mdpi.comresearchgate.net The ester functional group not only contributes to the molecule's reactivity and binding capabilities but also serves as a versatile handle for further synthetic modifications to optimize activity.

Introducing various heterocyclic and aromatic substituents onto the benzofuran scaffold is a common strategy to modulate biological activity. The fusion of the benzofuran core with other heterocyclic rings can lead to hybrid molecules with enhanced or novel pharmacological properties. nih.gov

Research has explored the incorporation of a wide array of heterocyclic systems, with findings indicating that these modifications significantly impact the resulting compound's biological profile:

Pyrazole (B372694) and Thiadiazole: The introduction of a pyrazole ring to a benzofuran derivative was found to result in a higher antinociceptive effect compared to other heterocycles. pharmatutor.org A thiadiazole derivative of benzofuran showed potent anti-inflammatory activity. pharmatutor.org

Triazole, Piperazine (B1678402), and Imidazole (B134444): Novel classes of hybrid benzofurans substituted with these heterocycles have emerged as potent cytotoxic agents, demonstrating the synergistic effect of combining different pharmacophores. nih.gov

Aryl and Heteroaryl Groups: Palladium-catalyzed reactions have been employed to install a diverse range of aryl and heteroaryl substituents at the C-3 position of the benzofuran-2-carboxamide (B1298429) scaffold. nih.govmdpi.com The electronic nature of these substituents plays a key role; electron-donating groups on the benzofuran core have been shown to enhance the inhibitory effects in certain contexts. mdpi.com Meanwhile, 2-arylbenzofuran derivatives are recognized as biodynamic agents with a broad spectrum of activities, including anticancer, antiviral, and antioxidant effects. mdpi.com

Table 2: Influence of C-3 Substituents on Benzofuran Activity

| Substituent Type | Example | Position | Biological Activity Modulated | Reference |

|---|---|---|---|---|

| Aryl Groups | Phenyl, Naphthyl | C-3 | Anticancer, Antimicrobial | nih.gov |

| Heteroaryl Groups | Thiophene, Pyridine (B92270) | C-3 | Anticancer, Antimicrobial | nih.gov |

| Electron-donating Groups | Methoxy (B1213986) | Benzofuran core | Enhanced SIRT2 inhibitory effect | mdpi.com |

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a profound role in the biological activity of chiral compounds. For benzofuran derivatives, the presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different potencies, efficacies, and even different types of pharmacological activity.

While specific stereochemical studies on 4-Chlorophenyl 1-benzofuran-2-carboxylate are not extensively detailed in the provided literature, the principles of stereochemistry are universally applicable. For instance, in a study of related benzofuran derivatives, the chirality of a sulfoxide (B87167) group attached to the core structure was found to directly affect its inhibitory activity against the SIRT2 enzyme. mdpi.com This suggests that the spatial orientation of substituents is critical for proper interaction with the target protein's active site. mdpi.com The crystal structure of some benzofuran derivatives has been observed as an inversion twin, a phenomenon related to chirality in the solid state, further highlighting the importance of three-dimensional structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding the physicochemical properties that are critical for activity and in designing new, more potent molecules.

Several QSAR studies have been successfully applied to benzofuran derivatives to predict their biological activities:

2D-QSAR: A statistically significant 2D-QSAR model was developed for a series of benzofuran-based vasodilator hybrids. nih.govmdpi.com This model successfully described the bioactivity of the synthesized analogs, achieving a high correlation coefficient (R² = 0.816), indicating its predictive power. nih.govmdpi.com Such models use topological and physicochemical descriptors to quantify the structural features responsible for activity.

3D-QSAR: For a series of dibenzofuran (B1670420) derivatives acting as PTP-MEG2 inhibitors, a 3D-QSAR study was conducted using the "HipHop" technique. nih.gov The resulting pharmacophore model identified key structural features essential for binding to the target protein, including one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features. nih.gov

General Applicability: QSAR models have been developed for various benzofuran derivatives targeting different biological endpoints, including anticancer activity against histone lysine (B10760008) methyl transferase (HKMT) and antioxidant activity. researchgate.neteurjchem.com These studies utilize multiple linear regression (MLR) and other statistical methods to build robust and predictive models, which are then used to design new compounds with potentially improved biological activity. eurjchem.com

Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Animal Models

Anticancer and Cytotoxic Mechanisms

The benzofuran (B130515) scaffold is a core structure in many compounds investigated for their anticancer properties. The introduction of halogen atoms, such as chlorine, into the benzofuran structure has been noted to enhance cytotoxic activity. nih.govmdpi.com

Inhibition of Cancer Cell Proliferation in Specific Cell Lines (e.g., A549, K562, MDA-MB-231)

While no specific data exists for 4-Chlorophenyl 1-benzofuran-2-carboxylate, various halogenated benzofuran derivatives have demonstrated inhibitory effects on cancer cell lines. For instance, a derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, showed cytotoxicity against the A549 human lung carcinoma cell line with an IC₅₀ value of 6.3 ± 2.5 μM. mdpi.com Other studies on different benzofuran compounds have also reported activity against K562 (human chronic leukemia) and MDA-MB-231 (human breast cancer) cell lines, highlighting the potential of this chemical class. nih.govnih.gov For example, certain benzofuran-2-acetic methyl ester derivatives significantly inhibited the growth of MDA-MB-231 cells. nih.gov

| Compound | Cell Line | Reported Activity (IC₅₀ in µM) |

|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | 6.3 ± 2.5 |

| Brominated 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative | K562 (Leukemia) | 5 |

| Benzofuran-2-acetic methyl ester derivatives | MDA-MB-231 (Breast Cancer) | Significant Inhibition Reported |

Induction of Apoptosis (e.g., Caspase Activation, Phosphatidylserine (B164497) Distribution)

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Studies on benzofuran analogues show they can induce apoptosis in cancer cells. For example, certain benzofuran-2-acetic ester derivatives were found to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov Mechanistic investigations into other halogenated benzofurans confirmed apoptosis induction through tests such as the Annexin V assay, which detects the redistribution of phosphatidylserine to the outer cell membrane, and the Caspase-Glo 3/7 assay, which measures the activation of key executioner caspases. mdpi.com A pro-apoptotic benzofuran-isatin conjugate was also shown to induce apoptosis in colon cancer cells through the loss of mitochondrial membrane potential. nih.gov

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another mechanism by which some anticancer compounds exert their effects. Elevated ROS levels can induce oxidative stress, leading to cellular damage and death. Research on related halogenated benzofuran derivatives has demonstrated pro-oxidative activity. mdpi.com In one study, a chlorinated benzofuran derivative increased ROS levels by 43% in HepG2 cells, and a modest, though not statistically significant, increase was observed in A549 cells. mdpi.com This suggests that ROS generation could be a potential, though perhaps cell-line dependent, mechanism of action for this class of compounds.

Molecular Target Identification (e.g., Tubulin Polymerization Inhibition, PLK4 Inhibition, DNA Cleavage)

Identifying the precise molecular targets is crucial for understanding a compound's mechanism. For the broader class of benzofuran derivatives, several targets have been proposed. Some analogues of combretastatin (B1194345) A-4 with a benzofuran core have been designed as tubulin polymerization inhibitors. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and death. mdpi.com Other research has pointed to different targets; for instance, an ethyl ester of 3-bromomethyl-benzofuran-2-carboxylic acid was identified as a selective inhibitor of the polo-box domain of polo-like kinase 1 (PLK1-PBD). mdpi.com Additionally, a study on substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid derivatives indicated that they were capable of cleaving DNA, suggesting the genetic material itself could be a target. researchgate.net

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antitubercular)

The benzofuran nucleus is also a feature of compounds explored for their antimicrobial properties.

Inhibition of Fungal Growth (e.g., Candida albicans)

The benzofuran scaffold is a key component in a variety of compounds exhibiting significant antifungal properties. Research into esters and amides of substituted 2-benzofurancarboxylic acids has identified them as potential inhibitors of essential fungal enzymes. One of the key mechanisms identified is the inhibition of fungal N-myristoyltransferase, an enzyme crucial for fungal viability.

While specific data for this compound is not extensively detailed in the available literature, studies on analogous structures provide insight into its potential efficacy. For instance, various ester derivatives of cinnamic and benzoic acids have been evaluated against Candida albicans, demonstrating that structural characteristics are crucial for antifungal action. In one study, methyl caffeate and methyl 2-nitrocinnamate showed notable effects against several C. albicans strains with Minimum Inhibitory Concentration (MIC) values of 128 µg/mL. nih.gov Another study on furan-2-carboxamide derivatives identified compounds with potent fungistatic and fungicidal effects against C. glabrata and C. parapsilosis, with MIC values as low as 0.062 mg/mL. mdpi.com These findings suggest that the ester linkage and the substituted phenyl ring in this compound are features consistent with known antifungal pharmacophores.

| Compound Analogue | Fungal Strain | Activity (MIC) |

|---|---|---|

| Methyl Caffeate | Candida albicans (LM-106, LM-23, ATCC-76645) | 128 µg/mL |

| Methyl 2-Nitrocinnamate | Candida albicans (LM-106, LM-23, ATCC-76645) | 128 µg/mL |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Candida glabrata | 0.062–0.125 mg/mL |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Candida parapsilosis | 0.125–0.250 mg/mL |

Antitubercular Activity (e.g., NarL Protein Inhibition in Mycobacterium tuberculosis)

Benzofuran derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. One potential mechanism of action is the inhibition of the NarL protein in Mycobacterium tuberculosis (Mtb). nih.gov NarL is a transcriptional regulatory protein involved in the nitrate (B79036) reductase pathway, which is essential for the survival and virulence of Mtb, particularly during the latent stage of infection under anaerobic conditions. nih.govnih.gov By inhibiting the phosphorylation of NarL, its activation can be blocked, thereby disrupting the bacterium's adaptation to its host environment. nih.gov

In silico molecular docking studies have been performed on various benzofuran derivatives to assess their binding affinity to the NarL protein. nih.gov One such study investigated a series of benzofuran and naphthofuran derivatives, revealing that compounds like Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate could be effectively stabilized at the active site of NarL. nih.gov This suggests that the benzofuran-2-carboxylate scaffold, as present in this compound, could serve as a foundational structure for developing novel NarL inhibitors. Other studies have identified benzofuran derivatives with potent activity against Mtb H37Rv strains, with some compounds showing MIC values as low as 2 µg/mL. semanticscholar.org

| Compound Analogue | Target | Key Findings |

|---|---|---|

| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | NarL Protein (Mtb) | Stabilized at the active site in molecular dynamics simulation. nih.gov |

| Benzofuran-3-carbohydrazide derivative | M. tuberculosis H37Rv | MIC of 2 µg/mL. semanticscholar.org |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | M. bovis BCG | MIC99 of 125 µM. mdpi.com |

DNA Gyrase B Inhibition

DNA gyrase is an essential bacterial enzyme that plays a critical role in DNA replication, making it a well-validated target for antibacterial drugs. mdpi.com The enzyme consists of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which is crucial for the enzyme's function. Benzofuran-containing compounds have been investigated as potential inhibitors of this enzyme.

Studies on novel benzofuran–pyrazole (B372694) hybrids have demonstrated potent inhibitory activity against E. coli DNA gyrase B. For example, one particular compound from this class showed a half-maximal inhibitory concentration (IC₅₀) of 9.80 µM, a potency comparable to the well-known antibiotic ciprofloxacin. mdpi.com Another study on benzopyrone-based derivatives, which share structural similarities with the benzofuran core, identified a compound with a potent IC₅₀ value of 0.76 µM against DNA gyrase B. mdpi.com These findings highlight the potential of the benzofuran scaffold, a core component of this compound, to serve as a platform for the development of effective DNA gyrase B inhibitors.

| Compound Analogue Class | Target | Activity (IC₅₀) |

|---|---|---|

| Benzofuran–Pyrazole Hybrid (Compound 9) | E. coli DNA Gyrase B | 9.80 µM mdpi.com |

| Benzopyrone Derivative (Compound 8d) | E. coli DNA Gyrase B | 0.76 µM mdpi.com |

| Ciprofloxacin (Standard) | E. coli DNA Gyrase B | 2.72 µM mdpi.com |

| Novobiocin (Standard) | E. coli DNA Gyrase B | 0.41 µM mdpi.com |

Enzyme Inhibition Studies (e.g., Alpha-glucosidase, HCV NS5B Polymerase)

The benzofuran-2-carboxylate framework has been explored for its ability to inhibit various enzymes implicated in human diseases.

Alpha-glucosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A study on hydroxylated 2-phenylbenzofurans revealed potent inhibitory activity against α-glucosidase. One derivative, in particular, was found to be 167 times more active than the reference drug, acarbose, acting as a mixed-type inhibitor. While this specific study focused on 2-phenylbenzofurans, it underscores the potential of the benzofuran core structure, shared by this compound, to interact effectively with this enzyme. Other classes of compounds, such as benzopyran-2-one derivatives, have also shown potent α-glucosidase inhibition with IC₅₀ values as low as 0.0645 µM. nih.gov

HCV NS5B Polymerase Inhibition: The Hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for viral replication, making it a prime target for antiviral drug development. Benzofuran derivatives have been identified as a significant class of non-nucleoside inhibitors that bind to an allosteric site on the enzyme, specifically a hydrophobic pocket in the palm domain. nih.gov This binding induces a conformational change that inhibits the enzyme's function. Several benzofuran-based compounds have shown potent activity against multiple HCV genotypes, with EC₅₀ values in the nanomolar to low micromolar range. nih.govmdpi.com For example, certain benzofuran derivatives have exhibited EC₅₀ values between 0.02 and 0.5 µM. nih.gov

| Enzyme Target | Compound Analogue Class | Activity (IC₅₀/EC₅₀) |

|---|---|---|

| Alpha-glucosidase | 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one | 0.0645 µM nih.gov |

| HCV NS5B Polymerase (Genotype 1a/1b) | Benzofuran-based piperidinyl derivative | 56.91 & 34.3 nM nih.gov |

| HCV NS5B Polymerase | Benzofuran derivative | 0.02–0.5 µM nih.gov |

| HCV NS5B Polymerase | Benzimidazole-5-carboxylic acid derivative | 0.019 µM nih.gov |

Receptor Antagonism Studies (e.g., Melanin Concentrating Hormone Receptor 1 (MCH-R1) in Animal Models)

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G protein-coupled receptor primarily expressed in the brain, where it plays a significant role in regulating feeding behavior, energy homeostasis, and mood. semanticscholar.orgnih.gov Antagonism of this receptor is being actively investigated as a potential therapeutic strategy for obesity and anxiety disorders. semanticscholar.orgresearchgate.net

While direct studies on this compound as an MCH-R1 antagonist are limited, the structural motifs required for MCH-R1 binding often include hydrophobic aryl groups and hydrogen bond acceptors, features present in this compound. Various small molecule antagonists have been developed, with many demonstrating efficacy in animal models by reducing food intake and body weight. nih.gov For example, a class of 8-methylquinoline (B175542) derivatives has been identified as potent MCH-R1 antagonists, with one compound exhibiting an IC₅₀ value of 1.7 nM in a β-arrestin recruitment assay and 2.2 nM in a radioligand binding assay. nih.gov These studies confirm that synthetic small molecules can effectively antagonize MCH-R1, suggesting a potential avenue for investigation for structurally related benzofuran esters.

| Compound Analogue | Assay | Activity (IC₅₀) |

|---|---|---|

| 8-Methylquinoline Derivative (MQ1) | [¹²⁵I]-MCH-(4-19) Binding Assay | 2.2 nM nih.gov |

| 8-Methylquinoline Derivative (MQ1) | β-arrestin Recruitment Assay | 1.7 nM nih.gov |

Anti-inflammatory Pathways (e.g., NO production inhibition, HRBC membrane stabilization)

The anti-inflammatory potential of benzofuran derivatives has been evaluated through various in vitro models, including the inhibition of nitric oxide (NO) production and the stabilization of human red blood cell (HRBC) membranes.

Nitric Oxide (NO) Production Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a key feature of the inflammatory response. japsonline.com Therefore, inhibiting NO production is a common strategy for screening potential anti-inflammatory agents. Studies on aza-benzofuran derivatives have shown that they can inhibit NO release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. Certain compounds in this class exhibited IC₅₀ values of 16.5 µM and 17.3 µM for NO inhibition, demonstrating their potential to modulate this inflammatory pathway. researchgate.net

HRBC Membrane Stabilization: The stabilization of the human red blood cell (HRBC) membrane can be used as an in vitro model to assess anti-inflammatory activity. jamdsr.com The HRBC membrane is analogous to the lysosomal membrane, and its stabilization prevents the release of lysosomal enzymes that contribute to tissue damage and inflammation during an inflammatory response. jamdsr.com A study on new benzofuran–pyrazole-based compounds showed substantial anti-inflammatory effects, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25%. mdpi.com This indicates that the benzofuran scaffold can effectively protect the cell membrane from damage induced by hypotonicity or heat.

| Mechanism | Compound Analogue Class | Activity |

|---|---|---|

| NO Production Inhibition | Aza-benzofuran Derivative (Compound 4) | IC₅₀ = 16.5 µM researchgate.net |

| NO Production Inhibition | Aza-benzofuran Derivative (Compound 1) | IC₅₀ = 17.3 µM researchgate.net |

| HRBC Membrane Stabilization | Benzofuran–Pyrazole Hybrids | 86.70% - 99.25% stabilization mdpi.com |

Antioxidant Activity Evaluation

Benzofuran derivatives are known to possess antioxidant properties, which are often evaluated by their ability to scavenge free radicals. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine this activity, where the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. The activity is typically expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Several studies have confirmed the antioxidant potential of the benzofuran scaffold. For instance, a series of benzofuran–pyrazole-based compounds were evaluated for their antioxidant properties, with several derivatives demonstrating high DPPH scavenging percentages, ranging from 84.16% to 90.52%. mdpi.com The antioxidant strength is often categorized based on the IC₅₀ value, with values less than 50 µg/mL considered very strong. researchgate.net The presence of the benzofuran ring, often in conjunction with other functional groups, contributes to this free radical scavenging capability, suggesting that this compound may also exhibit antioxidant effects.

| Compound Analogue Class | Assay | Activity |

|---|---|---|

| Benzofuran–Pyrazole Hybrids | DPPH Scavenging | 84.16% - 90.52% scavenging mdpi.com |

Derivatization and Analog Development

Design Principles for Novel Benzofuran-2-carboxylate Analogs

The design of novel benzofuran-2-carboxylate analogs is guided by established principles of medicinal chemistry, focusing on the optimization of biological activity through systematic structural modifications. Earlier Structure-Activity Relationship (SAR) studies have underscored the significance of substitutions at the C-2 position of the benzofuran (B130515) ring, where ester or heterocyclic groups are crucial for cytotoxic activity. nih.gov The primary goals of these modifications are to enhance target affinity and selectivity while improving drug-like properties.

A key design principle involves leveraging the synergistic cytotoxic effects of combining the benzofuran core with other known anticancer pharmacophores. nih.gov This approach, known as molecular hybridization, aims to create chimeric molecules with enhanced potency and a more desirable biological profile. For instance, the benzofuran nucleus can be coupled with moieties like imidazole (B134444), quinazolinone, chalcone (B49325), triazole, or piperazine (B1678402) to generate hybrid compounds with potential anticancer activities. nih.gov

Furthermore, the introduction of specific substituents at various positions of the benzofuran core can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov For example, halogen substitutions, particularly at the para position of a phenyl ring attached to the benzofuran, are often explored to form favorable hydrophobic interactions, which can lead to increased potency. nih.gov The inclusion of hydrophilic groups, such as piperidine, on the benzofuran ring has been shown to significantly improve the physicochemical properties of the compounds. nih.gov

Synthesis of Structure-Activity Relationship (SAR) Focused Libraries

The systematic exploration of the chemical space around the 4-Chlorophenyl 1-benzofuran-2-carboxylate scaffold is achieved through the synthesis of focused libraries of analogs. These libraries are designed to probe the impact of structural modifications on biological activity, thereby establishing a clear Structure-Activity Relationship (SAR). The synthesis is typically approached in a modular fashion, allowing for variations in the phenyl ring substituents, the benzofuran core, and the ester linkage.

Modification of the Phenyl Ring Substituents

Modifications to the phenyl ring of the carboxylate moiety are crucial for understanding the electronic and steric requirements for optimal biological activity. While direct SAR data for this compound is limited, valuable insights can be drawn from studies on the closely related benzofuran-2-carboxamide (B1298429) derivatives. In these analogs, the nature and position of substituents on the N-phenyl ring significantly influence their anticancer and NF-κB inhibitory activities. nih.gov

For instance, the presence of groups with a positive mesomeric effect (+M) and hydrophobic groups on the N-phenyl ring was found to potentiate anticancer and NF-κB inhibitory activities, respectively. nih.gov This suggests that similar electronic and hydrophobic tuning of the phenyl ring in the ester analog could yield compounds with improved activity profiles. A library of analogs could be synthesized by replacing the 4-chloro substituent with a range of electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -NO2, -CF3) at various positions (ortho, meta, and para) on the phenyl ring. The general synthetic approach would involve the esterification of 1-benzofuran-2-carboxylic acid with a series of substituted phenols.

Table 1: Proposed Analogs with Modified Phenyl Ring Substituents

| Compound ID | Phenyl Ring Substituent | Rationale |

|---|---|---|

| Parent | 4-Cl | Starting point for SAR exploration. |

| A-1 | 4-F | Investigate the effect of a smaller, more electronegative halogen. |

| A-2 | 4-Br | Explore the impact of a larger halogen on activity. |

| A-3 | 4-CH3 | Introduce an electron-donating group to probe electronic effects. |

| A-4 | 4-OCH3 | Evaluate a stronger electron-donating group. |

| A-5 | 4-NO2 | Assess the influence of a strong electron-withdrawing group. |

| A-6 | 3-Cl | Examine the effect of substituent position (meta). |

| A-7 | 2-Cl | Examine the effect of substituent position (ortho). |

| A-8 | 3,4-diCl | Investigate the impact of multiple substitutions. |

Alterations to the Benzofuran Core

The benzofuran scaffold itself offers multiple positions for modification to probe its contribution to biological activity. Introducing substituents onto the benzene (B151609) ring of the benzofuran core can modulate the electronic properties and steric profile of the entire molecule. nih.gov Synthetic strategies often involve starting with appropriately substituted salicylaldehydes, which are then cyclized to form the desired substituted benzofuran-2-carboxylic acid precursors.

Studies on related benzofuran derivatives have shown that substitutions at the C-3, C-5, and C-6 positions can significantly impact biological activity. For example, in a series of benzofuran derivatives with osteoblast differentiation-promoting activity, a 3,5-disubstituted benzofuran was identified as a useful scaffold. jst.go.jp Similarly, for certain antibacterial benzofuran derivatives, hydroxyl groups at the C-6 position led to excellent activity. nih.gov

Table 2: Proposed Analogs with Alterations to the Benzofuran Core

| Compound ID | Benzofuran Core Modification | Rationale |

|---|---|---|

| Parent | Unsubstituted | Baseline for comparison. |

| B-1 | 5-Methoxy | Introduce an electron-donating group on the benzofuran ring. |

| B-2 | 6-Methoxy | Explore the positional effect of the methoxy (B1213986) group. |

| B-3 | 5-Chloro | Introduce an electron-withdrawing group. |

| B-4 | 3-Methyl | Add a small alkyl group at the 3-position to probe steric effects. |

| B-5 | 5-Nitro | Evaluate a strong electron-withdrawing group on the core. |

Variation of the Ester Moiety

The ester linkage in this compound is a key functional group that can be replaced with various bioisosteres to modulate the compound's chemical stability, hydrogen bonding capacity, and pharmacokinetic properties. Bioisosteric replacement is a widely used strategy in drug design to create new molecules with similar biological properties but potentially improved characteristics. cambridgemedchemconsulting.com

Common bioisosteres for esters include amides, reversed amides, 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov The synthesis of amide analogs, for instance, would involve the coupling of 1-benzofuran-2-carboxylic acid with substituted anilines. The synthesis of heterocyclic bioisosteres is more complex and would require multi-step synthetic sequences. For example, a 1,2,3-triazole linker could be introduced by reacting prop-2-yn-1-yl benzofuran-2-carboxylate with a substituted aryl azide (B81097) via a "click" reaction.

Table 3: Proposed Analogs with Variation of the Ester Moiety

| Compound ID | Moiety Replacing Ester | Rationale |

|---|---|---|

| Parent | -COO- (Ester) | Reference compound. |

| C-1 | -CONH- (Amide) | Introduce a hydrogen bond donor and increase metabolic stability. |

| C-2 | -NHCO- (Reversed Amide) | Alter the directionality of the amide bond. |

| C-3 | 1,2,4-Oxadiazole | A stable, non-classical bioisostere that mimics the planar and dipole characteristics of an ester. |

| C-4 | 1,2,3-Triazole | Introduce a different heterocyclic linker with distinct electronic properties. |

Hybrid Molecule Strategies Incorporating Benzofuran-2-carboxylates

The development of hybrid molecules represents a rational drug design approach that combines two or more pharmacophoric units into a single molecule. This strategy aims to leverage the biological activities of the individual components to achieve synergistic effects, overcome drug resistance, or improve selectivity. The benzofuran-2-carboxylate scaffold is a versatile building block for the creation of such hybrid compounds. nih.gov

One common strategy involves linking the benzofuran-2-carboxylate moiety to other heterocyclic systems known for their biological relevance. For example, benzofuran derivatives have been hybridized with imidazole and quinazolinone scaffolds to create molecules with enhanced cytotoxic profiles against cancer cell lines. nih.govnih.gov Another approach is the coupling of the benzofuran nucleus with a 1,2,3-triazole moiety, which can be achieved through click chemistry. This allows for the efficient generation of a diverse library of hybrid molecules for biological screening. The triazole ring is not just a linker but can also participate in hydrogen bonding and dipole interactions, potentially enhancing binding affinity to biological targets.

The synthesis of these hybrid molecules typically involves a multi-step process. For instance, a benzofuran-2-carboxylic acid can be functionalized with a terminal alkyne, which then serves as a handle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a variety of azide-containing fragments. These fragments can be other bioactive small molecules or simple substituted aryl azides. This modular approach provides a powerful tool for the exploration of novel chemical space and the development of next-generation therapeutic agents based on the benzofuran-2-carboxylate scaffold.

Future Directions and Research Gaps

Exploration of Underexplored Synthetic Routes

While classical methods for benzofuran (B130515) synthesis are well-established, there is a continuous drive to develop more efficient, sustainable, and diverse synthetic strategies. nih.gov For 4-Chlorophenyl 1-benzofuran-2-carboxylate, future research could focus on novel catalytic systems and one-pot methodologies that offer higher yields and greater functional group tolerance. acs.org

Key areas for exploration include:

Transition-Metal Catalyzed Cyclizations: Investigating novel palladium, copper, or other transition-metal-catalyzed reactions could provide more direct and atom-economical routes to the benzofuran-2-carboxylate core. nih.govmdpi.com

C-H Functionalization: The application of C-H activation strategies offers a powerful tool for the late-stage modification of the benzofuran scaffold, allowing for the rapid generation of diverse analogs of this compound. nih.govmdpi.com

Photocatalysis and Electrochemistry: These emerging synthetic techniques present green and efficient alternatives to traditional thermal methods, potentially enabling novel transformations and access to previously inaccessible chemical space.

A comparative overview of established and potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages for Benzofuran-2-carboxylates | Key Research Gaps |

| Classical Cyclizations | Traditional methods often involving condensation of salicylaldehydes with haloacetates. researchgate.net | Well-established and reliable for basic scaffolds. | Limited functional group tolerance, often require harsh reaction conditions. |

| Palladium-Catalyzed Reactions | Cross-coupling and cyclization reactions catalyzed by palladium complexes. nih.govmdpi.com | High efficiency, good functional group tolerance, and regioselectivity. | Catalyst cost and sensitivity, potential for metal contamination in the final product. |

| Copper-Catalyzed Reactions | Utilization of copper catalysts for cyclization and coupling reactions. acs.org | Lower cost compared to palladium, unique reactivity profiles. | Often requires higher catalyst loadings and temperatures. |

| C-H Arylation | Direct functionalization of C-H bonds to introduce aryl groups. nih.govmdpi.com | Atom-economical, allows for late-stage diversification. | Control of regioselectivity can be challenging. |

Table 1: Comparison of Synthetic Routes for Benzofuran-2-carboxylate Scaffolds

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers invaluable tools for accelerating the drug discovery process by predicting the properties and activities of novel compounds. For this compound, advanced computational modeling can guide the design of more potent and selective analogs.

Future computational studies should focus on:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of this compound and its derivatives to specific biological targets, helping to elucidate their mechanism of action. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating structural features with biological activity, QSAR models can be developed to predict the potency of new analogs and guide lead optimization.

Discovery of Novel Biological Targets for Benzofuran-2-carboxylate Scaffolds

The benzofuran-2-carboxylate scaffold has been associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgnih.gov However, the specific biological targets for many of these compounds, including this compound, remain to be fully elucidated.

Future research should aim to:

Target Identification and Validation: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific proteins and pathways that interact with this compound.

Exploration of New Therapeutic Areas: Screening the compound and its analogs against a broader range of biological targets could uncover novel therapeutic applications. pharmatutor.orgtaylorandfrancis.com For instance, the benzofuran scaffold has shown promise in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.gov

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates its function.

A summary of known and potential biological activities of the benzofuran-2-carboxylate scaffold is provided in Table 2.

| Biological Activity | Known Targets/Mechanisms | Potential for this compound |

| Anticancer | Inhibition of kinases, tubulin polymerization, and topoisomerases. researchgate.netnih.govox.ac.uk | The chlorophenyl moiety could enhance activity against certain cancer cell lines. |

| Antimicrobial | Disruption of cell wall synthesis, inhibition of essential enzymes. nih.govniscair.res.in | Broad-spectrum activity against various bacterial and fungal strains is plausible. |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. | Potential to modulate inflammatory pathways. |

| Antioxidant | Scavenging of reactive oxygen species (ROS). rsc.org | The phenolic nature of the benzofuran core suggests antioxidant potential. |

| Neuroprotective | Inhibition of cholinesterases, modulation of amyloid-beta aggregation. nih.govnih.gov | A promising avenue for investigation in the context of neurodegenerative diseases. |

Table 2: Biological Activities of Benzofuran-2-carboxylate Scaffolds

Development of Advanced In Vitro and In Vivo (Animal) Models for Mechanistic Elucidation

To fully understand the therapeutic potential and mechanism of action of this compound, the development and use of sophisticated preclinical models is crucial.

Future efforts should include:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids can more accurately mimic the in vivo environment compared to traditional 2D cell cultures, providing more relevant data on compound efficacy and toxicity.

Genetically Engineered Animal Models: The use of transgenic and knockout animal models can help to validate biological targets and elucidate the in vivo mechanism of action.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Integrating in vitro and in vivo data through PK/PD modeling can help to predict human efficacious doses and optimize dosing regimens. mdpi.com

Design of Multi-target Directed Ligands Based on the Benzofuran-2-carboxylate Scaffold

The multifactorial nature of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target directed ligands (MTDLs). mdpi.comnih.govresearchgate.net The benzofuran-2-carboxylate scaffold, with its inherent biological promiscuity, is an excellent starting point for the design of such agents. nih.govmedscape.com

Future design strategies could involve:

Molecular Hybridization: Combining the this compound pharmacophore with other known bioactive moieties to create hybrid molecules with dual or multiple activities. researchgate.net

Fragment-Based Drug Design: Utilizing structural information from the binding of small fragments to different targets to guide the design of linked molecules that can simultaneously engage multiple targets.

Scaffold Hopping and Bioisosteric Replacement: Modifying the benzofuran-2-carboxylate core to optimize its affinity for multiple targets while maintaining favorable physicochemical properties.

By systematically exploring these future directions, the scientific community can unlock the full therapeutic potential of this compound and the broader class of benzofuran-2-carboxylate derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.